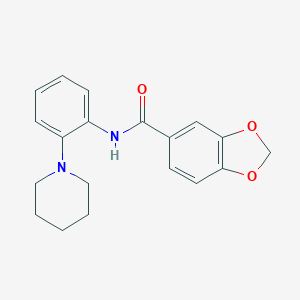
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a tetrazole ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Tetrazole Ring: The phenoxy intermediate is then subjected to a cyclization reaction with a suitable azide source to form the tetrazole ring.
Acetamide Formation: The final step involves the reaction of the tetrazole-containing intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and phenoxy group may play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dimethyl-phenoxy)-acetamide: Lacks the tetrazole ring, which may result in different chemical and biological properties.
N-(2-methyl-2H-tetrazol-5-yl)-acetamide: Lacks the phenoxy group, which may affect its reactivity and applications.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide is unique due to the combination of the phenoxy group, tetrazole ring, and acetamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N5O2 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N5O2/c1-8-4-5-10(9(2)6-8)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18) |
Clave InChI |
CPIQOFHCTLKRBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B251329.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
